5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
5-amino-1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(5-fluoro-2-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O3/c1-4-32-17-9-6-15(7-10-17)23-27-19(14(3)33-23)12-30-21(25)20(28-29-30)22(31)26-18-11-16(24)8-5-13(18)2/h5-11H,4,12,25H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXECDHIQAFOHFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=C(C=CC(=C4)F)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1251598-90-9) is a novel triazole derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its immunomodulatory effects, cytotoxicity, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 450.5 g/mol. The structure features a triazole ring, an oxazole moiety, and various aromatic groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 450.5 g/mol |
| CAS Number | 1251598-90-9 |
Immunomodulatory Effects
Recent studies have highlighted the immunomodulatory properties of isoxazole derivatives, including those similar to our compound of interest. For instance, compounds with similar structures have shown significant immunosuppressive effects in vivo and in vitro. In particular, 5-amino derivatives have been noted for their ability to modulate immune responses by influencing cytokine production and lymphocyte activity.
- Inhibition of Cytokine Production : The compound has demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α in human whole blood cultures. This suggests potential use in conditions characterized by excessive inflammation .
- Regulation of Immune Cell Proliferation : It has been reported that similar compounds can inhibit lymphocyte proliferation induced by phytohemagglutinin (PHA), indicating a possible mechanism for immunosuppression .
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary data suggest that this triazole derivative exhibits moderate cytotoxic effects against various cancer cell lines.
- Case Study : A study assessing the cytotoxicity of related triazole compounds found that they significantly inhibited the growth of breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations. The mechanism was attributed to the induction of apoptosis through caspase activation .
Table of Biological Activities
Case Studies
- Immunosuppressive Activity : A study involving a series of isoxazole derivatives showed that compounds with structural similarities to our target inhibited humoral immune responses while promoting regulatory T cell generation in mouse models .
- Cytotoxicity Profile : Research on structurally related compounds indicated significant cytotoxic effects on various tumor cell lines, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
